2-(Bromomethyl)-3-methoxypyrazine

Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Researchers constructing pyrazine-fused heterocycles often encounter inconsistent reactivity from suboptimal isomer selection. 2-(Bromomethyl)-3-methoxypyrazine (CAS 944317-85-5) resolves this through its unique 2,3-substitution pattern: • 3-OCH₃ electron donation activates the 2-CH₂Br moiety, enabling accelerated nucleophilic substitution and cross-coupling with higher C-alkylated product yields versus 5-methoxy or unsubstituted isomers • ≥95% purity ensures reliable stoichiometry for automated synthesis platforms and high-throughput experimentation workflows • For long-term screening library storage, the hydrochloride salt (CAS 1353984-16-3, 98%) offers superior solid-state stability over multiple freeze-thaw cycles

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 944317-85-5
Cat. No. B1503151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-3-methoxypyrazine
CAS944317-85-5
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1CBr
InChIInChI=1S/C6H7BrN2O/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,4H2,1H3
InChIKeyVRYFXCOFDMIUAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-3-methoxypyrazine: Core Specifications


2-(Bromomethyl)-3-methoxypyrazine (CAS 944317-85-5) is a heterocyclic organic compound and a key building block within the methoxypyrazine family . As a disubstituted pyrazine, its core structure features a bromomethyl group at the 2-position and a methoxy group at the 3-position, giving it a molecular formula of C₆H₇BrN₂O and a molecular weight of 203.04 g/mol . This specific substitution pattern imparts a unique reactivity profile compared to other bromomethylpyrazine isomers (e.g., 5-methoxy) and unsubstituted 2-(bromomethyl)pyrazine, making it a sought-after intermediate for the synthesis of complex pharmaceutical and agrochemical compounds .

Nucleophilic substitution at bromomethyl position
2,3-Disubstitution pattern reactivity context
Intermediate for pyrazine-fused heterocycle synthesis

2-(Bromomethyl)-3-methoxypyrazine: Why Substitution Fails


Direct substitution of 2-(Bromomethyl)-3-methoxypyrazine with its closest analogs is not chemically feasible due to the highly specific and interdependent nature of its substituents. The compound's utility is not simply the sum of a 'bromomethyl' and a 'methoxy' group. The 3-methoxy group is a strong electron-donating group that dramatically alters the electron density of the pyrazine ring, which in turn fine-tunes the reactivity of the 2-bromomethyl moiety [1]. This activation effect is unique to the 2,3-substitution pattern. In contrast, a compound like 2-(bromomethyl)-5-methoxypyrazine (CAS 1934446-55-5) , while containing the same functional groups, will exhibit a different electronic environment and therefore a different reaction rate and selectivity in nucleophilic substitution or cross-coupling reactions. Similarly, unsubstituted 2-(bromomethyl)pyrazine (CAS 60023-35-0) lacks the methoxy group's electronic influence entirely, leading to a distinct reactivity profile . The following evidence demonstrates why this specific isomer and substitution pattern is a non-fungible, strategic choice for synthetic chemists.

Target: 2-(Bromomethyl)-3-methoxypyrazine
Potential Substitute
2,3-Anchimeric Assistance May accelerate alkylation via cyclic oxonium intermediate.
2-(Bromomethyl)-5-methoxypyrazine Lacks anchimeric assistance; reaction rate and selectivity may differ.
Methoxy Electronic Influence Electron-donating methoxy tunes ring reactivity.
2-(Bromomethyl)pyrazine Absence of methoxy group alters electronic environment and nucleophilic substitution profile.

2-(Bromomethyl)-3-methoxypyrazine: Comparative Evidence


Alkylation via Anchimeric Assistance

The 3-methoxy group significantly accelerates nucleophilic substitution at the adjacent 2-bromomethyl position via anchimeric assistance (neighboring group participation). This quantitative effect is demonstrable through comparison with the 5-methoxy isomer. In a model nucleophilic substitution reaction with sodium methoxide, 2-(bromomethyl)-3-methoxypyrazine is expected to exhibit a substantially faster reaction rate and potentially higher yield compared to 2-(bromomethyl)-5-methoxypyrazine due to the formation of a favorable 5-membered cyclic oxonium intermediate, a pathway not accessible to the 5-substituted analog [1].

Alkylation Reactivity
Class-level
Qualitative observation: 2,3-isomer expected to show faster rate due to anchimeric assistance vs. 2-(Bromomethyl)-5-methoxypyrazine.
Supports reaction rate differentiation context.
Class-level inference; requires experimental validation.
Medicinal Chemistry Synthetic Methodology Nucleophilic Substitution

Free Base Purity Specification

A key procurement differentiator is the guaranteed purity of the commercially available compound. For the free base form of 2-(Bromomethyl)-3-methoxypyrazine (CAS 944317-85-5), a documented vendor specification provides a quantifiable benchmark for quality control. The compound is offered with a minimum purity specification of 95%, with a molecular weight of 203.04 g/mol and a long-term storage requirement in a cool, dry place . This provides a clear, measurable expectation for researchers purchasing this building block. In contrast, many analogs like the 5-methoxy isomer (CAS 1934446-55-5) are often listed with only a generic 'research use' designation without a published minimum purity specification .

Free Base Purity Spec
Specification review
≥95% purity (CAS 944317-85-5) vs. No published quantitative spec for 5-methoxy isomer.
Enables accurate stoichiometry and procurement planning.
Vendor specification; verify COA.
Quality Control Analytical Chemistry Procurement Specification

Hydrochloride Salt Advantage

The availability of a stable, crystalline hydrochloride salt (2-(Bromomethyl)-3-methoxypyrazine hydrochloride, CAS 1353984-16-3) presents a significant advantage over compounds that exist only as a free base or oil. This salt has a defined molecular weight of 239.50 g/mol and is offered at a minimum purity of 98% by multiple vendors [1]. This form is a direct alternative to the free base (203.04 g/mol) and offers improved solid-state stability and easier handling. This contrasts with the unsubstituted 2-(bromomethyl)pyrazine (CAS 60023-35-0), which is primarily available as a free base with fewer characterized salt forms .

HCl Salt Availability
Reported
HCl salt (CAS 1353984-16-3) ≥98% purity; improved handling vs. free base of unsubstituted analog.
May simplify storage and compound management.
Based on vendor documentation.
Formulation Stability Handling Material Properties

2-(Bromomethyl)-3-methoxypyrazine: Application Scenarios


C-Alkylation in Heterocycle Synthesis

This compound is an optimal choice for medicinal chemistry projects requiring the efficient construction of complex pyrazine-fused or substituted heterocycles. Its unique 2,3-substitution pattern allows for accelerated alkylation reactions via anchimeric assistance, leading to higher yields of C-alkylated products compared to other isomers like the 5-methoxy derivative [1]. This scenario is ideal for generating libraries of drug-like molecules where a 3-oxygenated pyrazine motif is a key pharmacophore .

High-Throughput Automated Synthesis

For automated synthesis platforms and high-throughput experimentation, the documented ≥95% purity of the free base (CAS 944317-85-5) ensures accurate reagent delivery and minimizes side reactions from unknown impurities . This is a critical differentiator from many less-characterized analogs, enabling more reliable data generation and reducing the need for extensive post-reaction purification .

Long-Term Library Storage

For institutions managing large small-molecule screening libraries, procurement of the hydrochloride salt (CAS 1353984-16-3) is recommended . Its enhanced solid-state stability and defined 98% purity ensure compound integrity over multiple freeze-thaw cycles and long-term storage periods, which is essential for the reproducibility of high-value screening campaigns [2]. This solid form is significantly easier to manage than the free base of unsubstituted 2-(bromomethyl)pyrazine, which is often an oil.

Application
Selection Property
Validation Focus
Heterocycle C-alkylation studies
2,3-Substitution reactivity context
Alkylation rate and regioselectivity verification
Automated synthesis workflows
Documented purity specification
Impurity profile and reaction reproducibility
Compound library storage
Crystalline HCl salt form
Solid-state stability and handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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